4,6-dinitro-1H-1,3-benzodiazole
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Overview
Description
4,6-dinitro-1H-1,3-benzodiazole is a chemical compound with the CAS Number: 32046-80-3 . It has a molecular weight of 208.13 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4,6-dinitro-1H-1,3-benzodiazole is 1S/C7H4N4O4/c12-10(13)4-1-5-7(9-3-8-5)6(2-4)11(14)15/h1-3H, (H,8,9) . This indicates the presence of 7 carbon atoms, 4 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms in the molecule .Scientific Research Applications
Energetic Materials and Explosives
4,6-dinitro-1H-1,3-benzodiazole (DNBD) is a promising compound in the field of energetic materials. Its high energy content, sensitivity, and thermal stability make it valuable for explosive formulations. Researchers have explored DNBD as a potential ingredient in novel explosives due to its favorable properties .
Anticonvulsant Activity
Aminonitropyrazoles, including DNBD derivatives, have attracted attention for their anticonvulsant properties. In vivo studies have identified DNBD-containing compounds as promising anticonvulsants. These findings suggest potential therapeutic applications in managing epilepsy and related conditions .
Antibacterial Agents
Indole-based pyrido[1,2-a]benzimidazoles, which include DNBD analogs, exhibit significant antibacterial activity. Compounds derived from DNBD have demonstrated efficacy against Salmonella typhi . Their potential as antibacterial agents warrants further investigation .
Chemical Synthesis and Organic Transformations
DNBD can serve as a versatile building block in organic synthesis. Researchers have explored its use in constructing complex molecules, such as heterocycles and functionalized derivatives. Its reactivity and stability make it valuable for designing new chemical reactions .
Photophysical Properties and Sensing Applications
DNBD-containing compounds exhibit interesting photophysical properties, including fluorescence and phosphorescence. Researchers have investigated their potential as fluorescent probes and sensors for detecting specific analytes. Applications range from environmental monitoring to biomedical diagnostics .
Materials Science and Optoelectronics
DNBD derivatives have been studied for their optoelectronic properties. Their ability to absorb and emit light in specific wavelength ranges makes them relevant for organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. Researchers explore their incorporation into functional materials .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, a class of compounds to which 4,6-dinitro-1h-1,3-benzodiazole belongs, often target enzymes or receptors in cells . For instance, some benzimidazole derivatives target the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in Salmonella typhimurium .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (20813) and physical form (powder) suggest that it may have reasonable bioavailability .
Result of Action
Benzimidazole derivatives are known to have a broad spectrum of pharmacological properties, ranging from antibacterial effects to anticonvulsant activity .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,6-dinitro-1H-1,3-benzodiazole involves the nitration of 1H-1,3-benzodiazole followed by reduction of the resulting dinitro compound.", "Starting Materials": [ "1H-1,3-benzodiazole", "Nitric acid", "Sulfuric acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfite", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Nitration of 1H-1,3-benzodiazole with nitric acid and sulfuric acid to form 4,6-dinitro-1H-1,3-benzodiazole", "Step 2: Neutralization of the reaction mixture with sodium hydroxide", "Step 3: Reduction of the dinitro compound with sodium sulfite in the presence of sodium bicarbonate", "Step 4: Isolation of the product by filtration and recrystallization from ethanol" ] } | |
CAS RN |
32046-80-3 |
Molecular Formula |
C7H4N4O4 |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
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